molecular formula C6H2BrCl3O2S B2819077 4-Bromo-3,5-dichlorobenzenesulfonyl chloride CAS No. 1208076-53-2

4-Bromo-3,5-dichlorobenzenesulfonyl chloride

Cat. No.: B2819077
CAS No.: 1208076-53-2
M. Wt: 324.39
InChI Key: BUJMSSMOHUYYJH-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dichlorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H2BrCl3O2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with bromine and chlorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3,5-dichlorobenzenesulfonyl chloride can be synthesized through the reaction of 3,5-dichlorophenol with sulfuryl chloride (SO2Cl2) in the presence of a brominating agent. The reaction is typically carried out under controlled conditions, with gradual addition of sulfuryl chloride to the 3,5-dichlorophenol, followed by heating and stirring to obtain the target product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-dichlorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: Lewis acids or bases may be used to facilitate the reactions.

    Solvents: Organic solvents such as dichloromethane or acetonitrile are often used to dissolve the reactants and products.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

Scientific Research Applications

4-Bromo-3,5-dichlorobenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dichlorobenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The bromine and chlorine substituents on the benzene ring can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-fluorobenzenesulfonyl chloride
  • 3,5-Dichlorobenzenesulfonyl chloride
  • 4-Bromo-2,6-dichlorobenzenesulfonyl chloride

Uniqueness

4-Bromo-3,5-dichlorobenzenesulfonyl chloride is unique due to the specific arrangement of bromine and chlorine atoms on the benzene ring, which can affect its reactivity and the types of reactions it undergoes. This makes it a valuable reagent in certain synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-bromo-3,5-dichlorobenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl3O2S/c7-6-4(8)1-3(2-5(6)9)13(10,11)12/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJMSSMOHUYYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Br)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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